5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound that features a combination of bromine, fluorine, and methoxy groups attached to a benzodioxole and oxazole ring system
Preparation Methods
The synthesis of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with appropriate brominated and methoxylated reagents under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl group to the intermediate benzodioxole derivative.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate to form the oxazole ring, often using reagents such as hydroxylamine and appropriate catalysts.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the oxazole ring.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE include:
5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOLE: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.
The uniqueness of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H17BrFNO5 |
---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H17BrFNO5/c1-23-16-13(15(20)17-19(18(16)24-2)26-9-25-17)7-12-8-14(22-27-12)10-3-5-11(21)6-4-10/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
JZANKHVWXBAVAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.